Molecular Weight and Linker Length Differentiation: PEG1 vs. PEG2 and PEG3 Analogs
The target compound (Pomalidomide-PEG1-NH2 hydrochloride) possesses a molecular weight of 410.81 g/mol and a free base molecular weight of 374.35 g/mol, representing the smallest and most compact pomalidomide-amine linker conjugate in the commercially available PEGn series [1]. In direct comparison, the PEG2 analog (2-(2-(2-aminoethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride) exhibits a free base molecular weight of 418.40 g/mol, a difference of 44.05 g/mol attributable to one additional ethylene oxide unit [2]. This molecular weight differential corresponds to a shorter spatial reach of approximately 3-4 Å per PEG unit, which can critically influence whether the PROTAC can simultaneously engage both the target protein and CRBN in a productive ternary complex [3].
| Evidence Dimension | Molecular weight (free base) and linker length |
|---|---|
| Target Compound Data | 374.35 g/mol; 1 PEG unit (PEG1) |
| Comparator Or Baseline | PEG2 analog: 418.40 g/mol; 2 PEG units (PEG2). PEG3 analog: 462.45 g/mol; 3 PEG units (PEG3) |
| Quantified Difference | PEG1 is 44.05 g/mol smaller than PEG2; 88.10 g/mol smaller than PEG3 |
| Conditions | Calculated from molecular formula; commercial vendor specifications |
Why This Matters
Lower molecular weight in the linker component reduces overall PROTAC molecular weight, which is associated with improved cell permeability and more favorable pharmacokinetic properties in degrader molecules.
- [1] Sigma-Aldrich. POMALIDOMIDE-PEG1-NH2 HYDROCHLORIDE Product Page (Cat. No. 901516): Fw 374.35 (free base basis). View Source
- [2] Sigma-Aldrich. POMALIDOMIDE-PEG2-NH2 HYDROCHLORIDE Product Page (Cat. No. 901513): Fw 418.40 (free base basis). View Source
- [3] Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. RSC Med Chem. 2020;11(8):864-876. View Source
